molecular formula C12H15NO4 B12804969 Acetamidophenyl methoxypropionic acid CAS No. 1190427-41-8

Acetamidophenyl methoxypropionic acid

Cat. No.: B12804969
CAS No.: 1190427-41-8
M. Wt: 237.25 g/mol
InChI Key: DQUOOKMLOSPCLZ-LLVKDONJSA-N
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Description

Acetamidophenyl methoxypropionic acid is a chemical compound with the molecular formula C12H15NO4 It is known for its unique structure, which includes an acetamido group, a phenyl ring, and a methoxypropionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetamidophenyl methoxypropionic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-acetamidophenol and 3-methoxypropionic acid.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. Common solvents used include ethanol, acetone, and dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Acetamidophenyl methoxypropionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, nitro compounds, sulfonic acids.

Scientific Research Applications

Acetamidophenyl methoxypropionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism by which acetamidophenyl methoxypropionic acid exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.

    Pathways Involved: It may modulate the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins.

Comparison with Similar Compounds

Similar Compounds

    Acetaminophen: Known for its analgesic and antipyretic properties.

    Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID).

    Naproxen: Another NSAID with anti-inflammatory and analgesic effects.

Uniqueness

Acetamidophenyl methoxypropionic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Unlike acetaminophen, which primarily acts as an analgesic, this compound may offer additional anti-inflammatory benefits due to its methoxypropionic acid moiety.

Properties

CAS No.

1190427-41-8

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

(2R)-3-(4-acetamidophenyl)-2-methoxypropanoic acid

InChI

InChI=1S/C12H15NO4/c1-8(14)13-10-5-3-9(4-6-10)7-11(17-2)12(15)16/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)/t11-/m1/s1

InChI Key

DQUOOKMLOSPCLZ-LLVKDONJSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)OC

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)OC

Origin of Product

United States

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